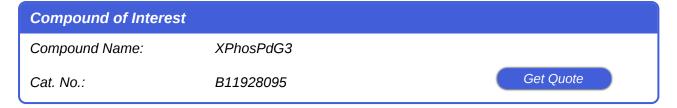


# CAS number and molecular structure of XPhos Pd G3

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An In-Depth Technical Guide to XPhos Pd G3

For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on the third-generation Buchwald precatalyst, XPhos Pd G3. This catalyst is renowned for its high stability and activity in a variety of cross-coupling reactions.

## **Chemical Identity and Properties**

XPhos Pd G3, a third-generation (G3) Buchwald precatalyst, is an air, moisture, and thermally-stable organometallic complex.[1] It is highly soluble in many common organic solvents, exhibits a long solution lifetime, and facilitates accurate control over the ligand-to-palladium ratio.[1] These characteristics make it an exceptional reagent for various palladium-catalyzed cross-coupling reactions, allowing for lower catalyst loadings and shorter reaction times.[2]

Table 1: Physicochemical Properties of XPhos Pd G3



Property	Value	Reference(s)
CAS Number	1445085-55-1	[3][4][5]
Molecular Formula	C46H62NO3PPdS	[3][4][5][6]
Molecular Weight	846.46 g/mol	[3][5][6]
Full Chemical Name	Methanesulfonato(2- dicyclohexylphosphino-2',4',6'- tri-i-propyl-1,1'-biphenyl)(2'- amino-1,1'-biphenyl-2- yl)palladium(II)	[3][4][5]
Synonyms	(2-Dicyclohexylphosphino- 2',4',6'-triisopropyl-1,1'- biphenyl)[2-(2'-amino-1,1'- biphenyl)]palladium(II) methanesulfonate, XPhos-G3- Palladacycle, XPhos Palladacycle G3	[4]
Appearance	Beige to off-white powder/precipitate	[3]
Melting Point	146-151 °C (decomposition)	[3]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[6][7]

### **Molecular Structure**

The structure of XPhos Pd G3 features a palladium(II) center coordinated to the bulky, electron-rich XPhos ligand, a deprotonated 2-aminobiphenyl (ABP) fragment, and a methanesulfonate (mesylate) anion. The XPhos ligand is crucial for the catalyst's high reactivity and stability.

Molecular Structure of XPhos Pd G3

Figure 1. Molecular Structure of XPhos Pd G3.



# Experimental Protocols Synthesis of XPhos Pd G3

A multigram-scale synthesis for XPhos Pd G3 has been reported, providing a reliable method for its preparation.[3][8]

#### Materials:

- [Pd(ABP)(OMs)]<sub>2</sub> (dimeric palladacycle)
- XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Anhydrous and deoxygenated tetrahydrofuran (THF)
- Deoxygenated hexane
- Argon gas supply
- Two-necked 2 L round bottom Schlenk flask

#### Procedure:

- A 2 L two-necked round bottom Schlenk flask equipped with a magnetic stir bar is charged with [Pd(ABP)(OMs)]<sub>2</sub> (53.6 g, 64 mmol, 0.5 eq.) and XPhos (61.5 g, 129 mmol, 1 eq.).[3]
- The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.[3]
- Anhydrous and deoxygenated THF (1.4 L) is added to the flask under a counterflow of argon.
- The reaction mixture is stirred at room temperature for 1.5 hours.
- The resulting mixture is filtered under an argon atmosphere to remove any insoluble impurities.[3]
- Approximately 1.2 L of the THF filtrate is removed via a rotary evaporator under vacuum.



- Deoxygenated hexane (1.2 L) is added to the concentrated dark brown residue, leading to the formation of a beige precipitate.[3]
- To ensure complete precipitation, the flask is placed in an ultrasonic bath and sonicated for 20 minutes.[3]
- The beige precipitate is collected by filtration, washed with hexane (3 x 250 mL), and dried under vacuum at 50 °C for 1 hour to yield the final XPhos Pd G3 product.[3]

## **General Protocol for Suzuki-Miyaura Cross-Coupling**

XPhos Pd G3 is highly effective for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds.[2] The following is a general procedure adaptable to a wide range of substrates.[9]

#### Materials:

- Aryl or heteroaryl halide (e.g., chloride, bromide) (1.0 mmol, 1.0 equiv)
- Boronic acid or boronic ester (1.2–1.5 mmol, 1.2–1.5 equiv)
- XPhos Pd G3 (0.01–0.02 mmol, 1–2 mol%)
- Base (e.g., K<sub>3</sub>PO<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, CS<sub>2</sub>CO<sub>3</sub>) (2.0–3.0 mmol, 2.0–3.0 equiv)
- Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)
- Degassed water (optional, often beneficial)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and XPhos Pd G3.[9]
- Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.
- If the aryl halide is a liquid, add it via syringe at this point.[9]

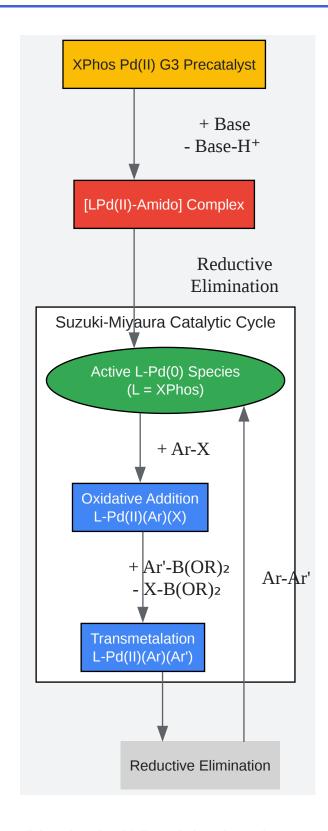


- Add the degassed solvent and optional water via syringe. A typical ratio is 10:1 organic solvent to water.[9]
- Stir the reaction mixture at the desired temperature, which can range from room temperature to 110 °C.[9]
- Monitor the reaction progress using an appropriate analytical technique such as TLC, GC, or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Perform a standard aqueous workup. For example, dilute the mixture with an organic solvent like ethyl acetate and wash with water and/or brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired coupled product.

## **Catalytic Cycle and Activation Pathway**

The efficacy of G3 precatalysts stems from their facile and rapid generation of the active, monoligated Pd(0) catalytic species.[2][9] The process begins with the activation of the precatalyst by a base, followed by the key steps of the Suzuki-Miyaura catalytic cycle.





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Caption: Activation of XPhos Pd G3 and the subsequent Suzuki-Miyaura catalytic cycle.



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### References

- 1. XPhos Pd G3 | 1445085-55-1 [chemicalbook.com]
- 2. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 1445085-55-1|Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl) (2'-amino-1,1'-biphenyl-2-yl)palladium(II)|BLD Pharm [bldpharm.com]
- 8. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1Hand 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number and molecular structure of XPhos Pd G3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928095#cas-number-and-molecular-structure-of-xphos-pd-g3]

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